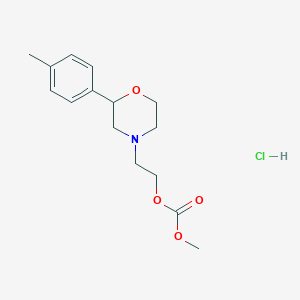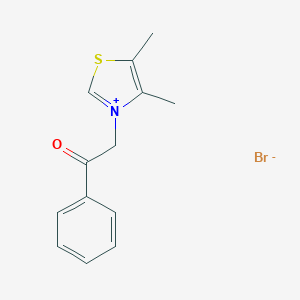![molecular formula C8H6ClN3 B064233 4-Chloro-2-methylpyrido[2,3-d]pyrimidine CAS No. 161874-92-6](/img/structure/B64233.png)
4-Chloro-2-methylpyrido[2,3-d]pyrimidine
概要
説明
4-Chloro-2-methylpyrido[2,3-d]pyrimidine is a chemical compound with the CAS Number: 101900-98-5 . It has a molecular weight of 179.61 and is a solid in physical form . It is a versatile compound that undergoes various reactions, making it valuable in the synthesis of complex organic compounds .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . This reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The InChI Code for 4-Chloro-2-methylpyrido[2,3-d]pyrimidine is 1S/C8H6ClN3/c1-5-11-7-4-10-3-2-6(7)8(9)12-5/h2-4H,1H3 .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-2-methylpyrido[2,3-d]pyrimidine is a white crystalline solid, soluble in organic solvents . It has a molecular weight of 179.61 .科学的研究の応用
Antitumor Activity : A compound synthesized using 4-Chloro-2-methylpyrido[2,3-d]pyrimidine showed potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Crystal Structure and Spectral Characteristics : The crystal structure and spectral characteristics of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one and its derivatives have been studied, revealing insights into molecular form, tautomeric equilibrium, and interactions with solvents (Koval’chukova et al., 2004).
Microwave-Promoted Cross-Coupling Reactions : Research has been conducted on the triarylation of pyrrolopyrimidines using 4-chloro-7-methyl-2-(methylthio)-6-phenylpyrrolo[2,3-d]pyrimidine, exploring new methods for compound synthesis (Prieur et al., 2015).
Rearrangement Reactions of Heterocycles : The rearrangement of 6-substituted pyrido[1,2-a]pyrimidines to isomeric 1,8-naphthyridines and their reactions have been studied, contributing to the understanding of heterocyclic chemistry (Schober et al., 1988).
Synthesis and Antiviral Activity : Certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines synthesized using 4-Chloro-2-methylpyrido[2,3-d]pyrimidine exhibited antiviral activity, though with limited effectiveness (Saxena et al., 1988).
(Hydroxybenzoyl)pyrido[2,3-d]pyrimidine Derivatives : Novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been synthesized and characterized, providing valuable insights into their electronic structures and reactivity (Ashraf et al., 2019).
Potential Antibacterial Agents : The synthesis of tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines using 4-chloropyrrolo[2,3-d]pyrimidines has been reported, highlighting their potential as antibacterial agents (Dave et al., 2002).
Antihypertensive Activity : 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives have shown significant antihypertensive activity, opening new avenues for therapeutic applications (Bennett et al., 1981).
作用機序
While the specific mechanism of action for 4-Chloro-2-methylpyrido[2,3-d]pyrimidine is not mentioned in the search results, pyrido[2,3-d]pyrimidines have been studied for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Safety and Hazards
While specific safety and hazard information for 4-Chloro-2-methylpyrido[2,3-d]pyrimidine is not available, it is noted that it has low toxicity but can cause irritation . Proper safety precautions should be taken during production, storage, transportation, and usage to prevent contact, inhalation, and fire hazards .
将来の方向性
Pyrido[2,3-d]pyrimidines, including 4-Chloro-2-methylpyrido[2,3-d]pyrimidine, are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This research will help scientists design new selective, effective, and safe therapeutic agents .
特性
IUPAC Name |
4-chloro-2-methylpyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c1-5-11-7(9)6-3-2-4-10-8(6)12-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDVSGMJVMECEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547695 | |
| Record name | 4-Chloro-2-methylpyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylpyrido[2,3-d]pyrimidine | |
CAS RN |
161874-92-6 | |
| Record name | 4-Chloro-2-methylpyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate](/img/structure/B64170.png)
![4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B64175.png)


